N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a dimethylpropyl group, and a dimethylcyclopentyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide typically involves the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.
Introduction of the dimethylpropyl group: This step involves the alkylation of an appropriate intermediate with a dimethylpropyl halide in the presence of a base such as sodium hydride or potassium tert-butoxide.
Cyclopentylamine addition: The dimethylcyclopentyl group is introduced through the reaction of cyclopentylamine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the desired amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzymatic activity measurements, and cellular assays.
Comparison with Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide can be compared with other compounds that have similar structural features or functional groups:
This compound: Unique due to the combination of cyano, dimethylpropyl, and dimethylcyclopentyl groups.
This compound: Similar compounds may include other cyanoacetamides or cyclopentylamines.
This outline provides a comprehensive overview of the compound based on typical information available for chemical compounds
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-11(2)15(5,10-16)18-13(19)9-17-12-7-6-8-14(12,3)4/h11-12,17H,6-9H2,1-5H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEYBFLPBVLSOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1CCCC1(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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